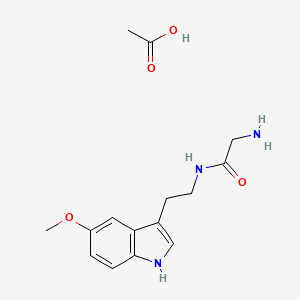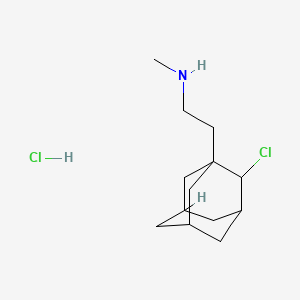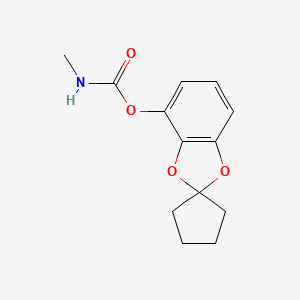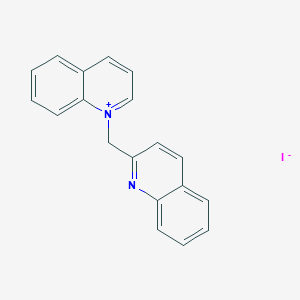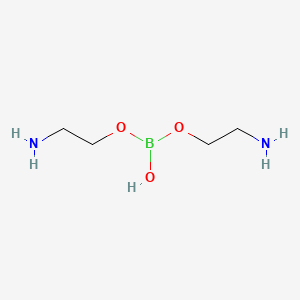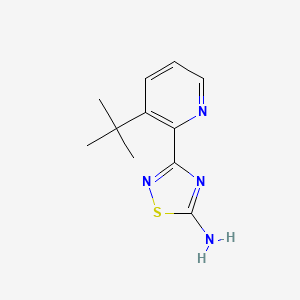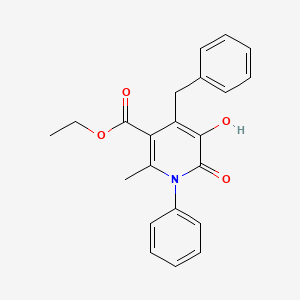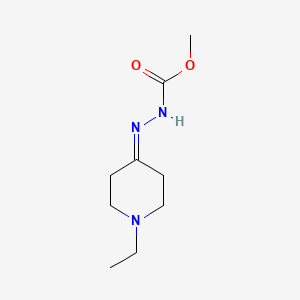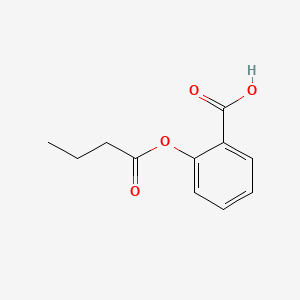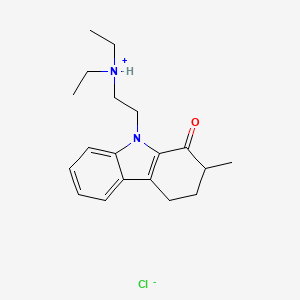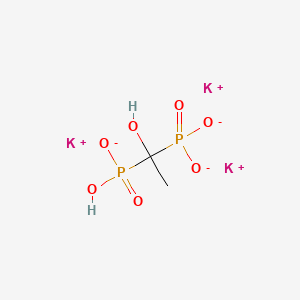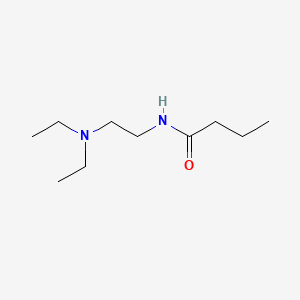
Butyramide, N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyramide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of fatty amides. It is a derivative of butyramide, which is the amide of butyric acid. This compound is characterized by the presence of a diethylaminoethyl group attached to the nitrogen atom of the butyramide structure. It is a white solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by the reduction of butyraldoxime.
Industrial Production Methods
Industrial production methods for Butyramide, N-(2-(diethylamino)ethyl)- often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butyramide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. It can regulate the activity of enzymes and proteins by binding to their active sites or altering their conformation . The compound’s effects on cellular processes are mediated through its influence on signaling pathways and gene expression .
Comparación Con Compuestos Similares
Butyramide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
N,N-Diethylbutyramide: Similar in structure but lacks the diethylaminoethyl group.
N,N-Dimethylbutyramide: Contains dimethyl groups instead of diethyl groups.
N-(2-(Dimethylamino)ethyl)butyramide: Similar but with dimethylaminoethyl group instead of diethylaminoethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Butyramide, N-(2-(diethylamino)ethyl)-.
Propiedades
Número CAS |
63224-21-5 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-10(13)11-8-9-12(5-2)6-3/h4-9H2,1-3H3,(H,11,13) |
Clave InChI |
VWDUPUFYZJZZLS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


